molecular formula C23H22N2O5 B3749169 3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}-7-methoxy-2H-chromen-2-one

3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}-7-methoxy-2H-chromen-2-one

Cat. No. B3749169
M. Wt: 406.4 g/mol
InChI Key: FKXSEILPFAIIHV-UHFFFAOYSA-N
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Description

The compound “3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}-7-methoxy-2H-chromen-2-one” is a derivative of coumarin . Coumarins and their derivatives are very important structural motifs that occur widely in natural products . They have been the focus of numerous efforts, including the separation and purification of naturally occurring coumarins from a variety of plants as well as artificial synthesis of coumarin compounds with novel structures and properties .


Synthesis Analysis

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol . The newly synthesized compounds were purified and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of the compound was characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . The representative analogs were screened for in vitro antimicrobial activity .


Chemical Reactions Analysis

The compound was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes . The reactions were carried out using sodium cyanoborohydride in methanol .

properties

IUPAC Name

3-[4-(4-acetylphenyl)piperazine-1-carbonyl]-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-15(26)16-3-6-18(7-4-16)24-9-11-25(12-10-24)22(27)20-13-17-5-8-19(29-2)14-21(17)30-23(20)28/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXSEILPFAIIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C(C=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-7-methoxy-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}-7-methoxy-2H-chromen-2-one

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